4-Nitrophenyl cyclobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl cyclobutylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a cyclobutylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl cyclobutylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with cyclobutylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl cyclobutylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the carbamate bond.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates.
Reduction: 4-Aminophenyl cyclobutylcarbamate.
Hydrolysis: Cyclobutylamine and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl cyclobutylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl methylcarbamate
- 4-Nitrophenyl ethylcarbamate
Uniqueness
4-Nitrophenyl cyclobutylcarbamate is unique due to its cyclobutyl moiety, which imparts distinct steric and electronic properties compared to other carbamates. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-nitrophenyl) N-cyclobutylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-8-2-1-3-8)17-10-6-4-9(5-7-10)13(15)16/h4-8H,1-3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRXRLXNROVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.